molecular formula C25H36N4O4 B11284456 Ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11284456
M. Wt: 456.6 g/mol
InChI Key: UFXBUCZIKGTDKL-UHFFFAOYSA-N
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Description

Ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a methoxyphenyl group, and a tetrahydropyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by additional steps to introduce the piperazine and methoxyphenyl groups .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

Ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include other tetrahydropyrimidine derivatives, which may have different substituents on the piperazine or phenyl rings, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C25H36N4O4

Molecular Weight

456.6 g/mol

IUPAC Name

ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C25H36N4O4/c1-3-33-24(30)22-21(17-28-13-15-29(16-14-28)19-7-5-4-6-8-19)26-25(31)27-23(22)18-9-11-20(32-2)12-10-18/h9-12,19,23H,3-8,13-17H2,1-2H3,(H2,26,27,31)

InChI Key

UFXBUCZIKGTDKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CN3CCN(CC3)C4CCCCC4

Origin of Product

United States

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